(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide
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Description
(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
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Biological Activity
The compound (1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide is a complex organic molecule with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O, and it features a unique structure that includes a benzimidazole moiety. The presence of the hydrazide functional group suggests potential reactivity in biological systems.
Anticancer Properties
Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer activities. For example, studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A derivative similar to our compound was tested against human cancer cell lines, showing IC50 values in the nanomolar range (1.2-2.4 nM), comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. The compound's structure may enhance its ability to interact with microbial cell membranes or inhibit essential enzymes.
- Research Findings : In vitro studies have shown that similar compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
- DNA Interaction : The hydrazide group may facilitate interactions with DNA, leading to the disruption of replication processes in rapidly dividing cells.
Data Table: Summary of Biological Activities
Activity Type | Compound Example | IC50 Value | Mechanism |
---|---|---|---|
Anticancer | Similar Derivative | 1.2-2.4 nM | Apoptosis induction |
Antimicrobial | Related Benzimidazole | Varies by strain | Cell membrane disruption |
HDAC Inhibition | Related Compound | 9.4 µM | Enzyme inhibition |
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,2-trimethylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-22(2)16(20-25-17-9-5-6-10-18(17)26-20)12-13-23(22,3)21(29)27-24-14-15-8-4-7-11-19(15)28/h4-11,14,16,28H,12-13H2,1-3H3,(H,25,26)(H,27,29)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODLWJWCTCMEJX-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)NN=CC2=CC=CC=C2O)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(CCC1(C)C(=O)N/N=C/C2=CC=CC=C2O)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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